molecular formula C10H20N2O3 B6284731 tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1184918-34-0

tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6284731
CAS No.: 1184918-34-0
M. Wt: 216.3
InChI Key:
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Description

tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Protein Modification: Used in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.

    Diagnostic Tools: Utilized in the development of diagnostic tools for detecting specific biomolecules.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modify proteins through covalent bonding, altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation .

Comparison with Similar Compounds

  • tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Comparison:

Properties

CAS No.

1184918-34-0

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

93

Origin of Product

United States

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